Chlojaponilactone B

Anti-inflammatory Nitric Oxide (NO) Inhibition Lindenane Sesquiterpenoid

Researchers studying inflammatory cascades often face the challenge of dissecting NF-κB vs. MAPK contributions without selective chemical tools. Chlojaponilactone B solves this with potent, targeted NF-κB suppression (NO IC50=1.4 μM) and minimal MAPK interference, enabling clean pathway dissection. - Potent NO inhibition (IC50=1.4 μM) via selective NF-κB blockade, sparing MAPK signaling. - Validated TLR4/MyD88/NF-κB probe for pyroptosis studies; benchmark against TAK-242. - Lead scaffold for neuroprotective SAR; hydrogenated derivative shows Nrf2 activation. - Supplied with HPLC-verified purity; global shipping with real-time stock transparency.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
Cat. No. B593483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlojaponilactone B
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1
InChIKeyDJENQWQXZQCLHL-PVBKFEAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chlojaponilactone B: NF-κB Pathway Inhibition


Chlojaponilactone B is a lindenane-type sesquiterpenoid lactone isolated from the whole plant of Chloranthus japonicus [1]. It is characterized by a molecular formula of C17H18O4 and a molecular weight of 286.32 g/mol . This compound has garnered attention primarily for its anti-inflammatory properties, which are mediated through the suppression of the NF-κB signaling pathway [1][2].

Chlojaponilactone B Substitution Limitations


Within the lindenane sesquiterpenoid class, anti-inflammatory potency and pathway selectivity vary significantly. Chlojaponilactone B exhibits a specific profile: potent inhibition of NO production (IC50 = 1.4 μM) [1] and targeted suppression of the NF-κB pathway with minimal impact on the MAPK pathway [1][2]. In contrast, structurally related analogs from the same plant species, such as chlorajaponol B and various chlorajaponins, demonstrate moderate NO inhibition (IC50 ranging from 2.98 to 10.77 μM) [3][4] without the same characterized pathway selectivity. Therefore, substituting Chlojaponilactone B with a generic 'lindenane sesquiterpenoid' or a structurally similar compound without verifying these specific functional attributes would likely yield different and potentially less predictable experimental outcomes in inflammation models.

Chlojaponilactone B Quantitative Evidence


Superior NO Inhibition vs. Lindenane Analogs

In a standardized LPS-induced RAW 264.7 macrophage model, Chlojaponilactone B exhibited an IC50 value of 1.4 ± 0.06 μM for the inhibition of nitric oxide (NO) production [1]. This potency is significantly higher than that of several other lindenane-type sesquiterpenoids isolated from the same plant species, Chloranthus japonicus, which were tested under comparable conditions. For instance, chlorajaponol B showed an IC50 of 9.56 ± 0.71 μM [2], and a panel of chlorajaponins (compounds 19-22 and 25) displayed IC50 values ranging from 2.98 ± 0.29 μM to 10.77 ± 0.60 μM [3].

Anti-inflammatory Nitric Oxide (NO) Inhibition Lindenane Sesquiterpenoid

NF-κB vs. MAPK Pathway Selectivity

Mechanistic studies directly demonstrate that Chlojaponilactone B's anti-inflammatory effects are mediated through the specific suppression of the NF-κB signaling pathway, evidenced by inhibition of NF-κB-dependent transcriptional activity, IκBα phosphorylation, and p65 nuclear translocation. In stark contrast, the same study found that Chlojaponilactone B exerted little to no influence on the MAPK signaling pathway [1][2].

NF-κB Signaling MAPK Signaling Pathway Selectivity

TLR4 Binding Similarity to TAK-242

Molecular docking studies revealed that Chlojaponilactone B binds to the Toll-like receptor 4 (TLR4) in a manner similar to that of TAK-242 (Resatorvid), a well-characterized selective TLR4 inhibitor [1][2]. Furthermore, functional assays showed that Chlojaponilactone B suppressed inflammatory responses by inhibiting TLR4, subsequently decreasing ROS generation and downregulating NF-κB; these effects were reported as similar to those of TAK-242 [1]. For reference, TAK-242 inhibits LPS-induced NO production with an IC50 of 1.8 nM .

TLR4 Inhibition Molecular Docking TAK-242

Macrophage Pyroptosis Inhibition

In an LPS/ATP-induced THP-1 macrophage pyroptosis model, Chlojaponilactone B significantly inhibited pyroptosis and reduced the levels of key pyroptosis markers, including NLRP3, caspase 1, N-GSDMD, and inflammatory cytokines IL-1β and IL-18 [1]. RNA sequencing confirmed interference with anti-inflammatory and anti-pyroptotic signaling pathways, with the effect mediated through the TLR/MyD88/NF-κB pathway [1]. This anti-pyroptotic activity represents a specific functional application not commonly reported for many lindenane sesquiterpenoids.

Pyroptosis NLRP3 Inflammasome Macrophage

Neuroprotective Derivative via Hydrogenation

Chemical modification of Chlojaponilactone B via hydrogenation, which reduced its three double bonds and opened the cyclopropane ring, yielded a new derivative (Compound 1) [1]. In a PC12 cell oxidative stress model induced by H2O2, Compound 1 exhibited no cytotoxicity and rescued cell viability [1]. Mechanistically, it stabilized mitochondrial membrane potential, decreased intracellular ROS, enhanced antioxidant enzyme activities (SOD, GSH-Px), and upregulated the Nrf2 pathway [1].

Neuroprotection Derivative Oxidative Stress

In Vivo Ear Edema Reduction

In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, topical application of Chlojaponilactone B reduced ear thickness and neutrophil infiltration [1]. This in vivo demonstration of anti-inflammatory activity complements the in vitro mechanistic data and provides a critical bridge to more complex biological systems.

In Vivo Ear Edema Neutrophil Infiltration

Chlojaponilactone B Applications


NF-κB vs. MAPK Pathway Dissection

Chlojaponilactone B is ideally suited as a selective chemical probe for dissecting the relative contributions of NF-κB and MAPK signaling in inflammatory responses. Its demonstrated ability to potently inhibit the NF-κB pathway while exerting minimal influence on MAPK signaling [1][2] allows researchers to specifically interrogate NF-κB-dependent mechanisms in LPS-stimulated RAW 264.7 macrophages or other relevant cell types, without the confounding effects of broad-spectrum kinase inhibition.

Pyroptosis Research in THP-1 Models

Given its specific inhibition of NLRP3 activation and macrophage pyroptosis through the TLR/MyD88/NF-κB pathway [1], Chlojaponilactone B is a valuable tool for studying pyroptosis in the context of inflammatory diseases. It can be used to validate the role of pyroptosis in disease models or to screen for synergistic effects with other pathway modulators.

TLR4 Positive Control

Chlojaponilactone B's binding similarity to the clinical TLR4 inhibitor TAK-242 and its comparable downstream effects [1] make it a useful natural product-derived benchmark for assays involving TLR4 activation. It can serve as a positive control for TLR4 inhibition in LPS-induced inflammation assays or as a reference compound when evaluating novel synthetic or natural TLR4 antagonists.

Scaffold for Neuroprotective Derivatives

The successful generation of a non-cytotoxic, neuroprotective derivative through hydrogenation [1] demonstrates that Chlojaponilactone B's core structure is a viable starting point for medicinal chemistry campaigns. Researchers focused on developing novel neuroprotective agents or Nrf2 activators could utilize Chlojaponilactone B as a lead scaffold for further optimization and structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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